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Compound of Interest

4-bromo-7-(trifluoromethyl)-1H-
Compound Name:
indazole

cat. No.: B1375582

An In-Depth Technical Guide to 4-bromo-7-(trifluoromethyl)-1H-indazole

Executive Summary: This document provides a comprehensive technical overview of 4-bromo-
7-(trifluoromethyl)-1H-indazole (CAS No. 1186334-79-1), a fluorinated heterocyclic
compound of significant interest to the chemical and pharmaceutical research communities. We
will detail its core physicochemical properties, outline a robust synthetic pathway with
mechanistic insights, describe its expected spectroscopic signature for characterization, and
discuss its strategic applications as a versatile building block in medicinal chemistry and drug
discovery. The guide concludes with essential safety, handling, and storage protocols derived
from authoritative data on analogous structures.

The Indazole Scaffold: A Privileged Core Iin
Medicinal Chemistry

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is
considered a "privileged scaffold" in drug discovery.[1] This designation stems from its ability to
serve as a versatile framework for developing ligands that can interact with a wide array of
biological targets with high affinity and specificity. The structural rigidity of the indazole core,
combined with the hydrogen bonding capabilities of its nitrogen atoms, allows for precise
orientation of substituents to engage with enzyme active sites and receptor binding pockets.
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Indazole derivatives have demonstrated a vast spectrum of pharmacological activities,
including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Notable examples of
marketed drugs featuring this core underscore its therapeutic importance. This proven
biological relevance drives significant research into the synthesis and derivatization of novel
indazole-containing compounds, for which 4-bromo-7-(trifluoromethyl)-1H-indazole serves
as a key starting material.

Core Physicochemical Properties

4-bromo-7-(trifluoromethyl)-1H-indazole is a synthetic organic compound primarily utilized
for research and development purposes.[1] Its structure is characterized by an indazole core
substituted with a bromine atom at the 4-position and a trifluoromethyl (-CF3) group at the 7-
position. These substitutions are critical, the bromine atom provides a reactive handle for cross-
coupling reactions, while the electron-withdrawing trifluoromethyl group can significantly
modulate physicochemical properties such as metabolic stability, lipophilicity, and binding
affinity.

A summary of its key identifiers and physicochemical data is presented below. It is important to
note that while some properties are experimentally derived, others are predicted, and key
physical constants like melting and boiling points are not yet reported in publicly available
literature.
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Property Value Source(s)

4-bromo-7-(trifluoromethyl)-1H-

IUPAC Name ndazole N/A
CAS Number 1186334-79-1 [1][2]
Molecular Formula CsHaBrFsN:2 [11[2]
Molecular Weight 265.03 g/mol [2]
Exact Mass 263.951 Da [2]
Predicted LogP 3.344 [2]
Melting Point Not Available [2]
Boiling Point Not Available [2]
Storage Condition 2-8°C [2]

Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for 4-bromo-7-(trifluoromethyl)-1H-indazole is not
readily available, a highly plausible and efficient route can be constructed based on established
indazole synthesis methodologies, particularly the Jacobson indazole synthesis and modern
variations.[3][4] The proposed pathway begins with a commercially available, appropriately
substituted aniline precursor.

Proposed Synthetic Workflow

The synthesis can be logically divided into three primary stages: bromination of the aniline
precursor, diazotization and intramolecular cyclization to form the indazole ring, and a final
deprotection step if necessary. A patent for the synthesis of the closely related 5-bromo-4-
fluoro-1H-indazole provides a strong template for this process.[3]
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Step 1: Regioselective Bromination

(2-Methyl-3-(trif|uoromethyl)aniIine)

NBS, Acetonitrile, 0-10°C

G-Bromo-2—methyl—3—(trif|uoromethyl)aniIin9

1. Acetic Anhydride
2. Isoamyl Nitrite, 110°C

Step 2: Diazotization & Cyclization

G—Acetyl-4-bromo-?-(trifluoromethyl)-lH-indazol9

Potassium Carbonate,
Methanol/Water

Step 3: Deprotection

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-bromo-7-(trifluoromethyl)-1H-indazole.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Bromo-2-methyl-3-(trifluoromethyl)aniline

o Rationale: The synthesis begins with the regioselective bromination of the aniline precursor.
N-Bromosuccinimide (NBS) is chosen as a mild and effective brominating agent that is
easier to handle than liquid bromine. The reaction is conducted at a low temperature to
control selectivity and minimize side reactions.
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e Procedure: To a solution of 2-methyl-3-(trifluoromethyl)aniline (1.0 eq) in acetonitrile, N-
Bromosuccinimide (1.05 eq) is added portion-wise while maintaining the temperature below
10°C. The reaction is stirred for 2-3 hours until TLC analysis indicates complete consumption
of the starting material. The reaction is then quenched with an aqueous solution of sodium
bisulfite and extracted with ethyl acetate. The organic layer is washed, dried, and
concentrated to yield the crude product.

Step 2: Synthesis of 1-Acetyl-4-bromo-7-(trifluoromethyl)-1H-indazole

« Rationale: The resulting aniline is first protected with an acetyl group, which stabilizes the
subsequent diazonium intermediate. The core indazole ring is then formed via a diazotization
reaction using an organic nitrite (e.g., isoamyl nitrite) at elevated temperature, which
promotes intramolecular cyclization onto the adjacent methyl group.

e Procedure: The crude 4-bromo-2-methyl-3-(trifluoromethyl)aniline (1.0 eq) is dissolved in
acetic anhydride and heated to form the acetylated intermediate. After removing excess
anhydride, acetic acid is added, and the mixture is heated to 110°C. Isoamyl nitrite (1.5 eq)
is added dropwise, and the reaction is maintained at temperature for several hours. Upon
completion, the mixture is cooled and concentrated. The residue is slurried with methanol to

precipitate the product.
Step 3: Synthesis of 4-Bromo-7-(trifluoromethyl)-1H-indazole

» Rationale: The final step involves the removal of the N-acetyl protecting group. A simple
base-catalyzed hydrolysis using potassium carbonate in a methanol/water solvent system is
effective and typically results in a high yield of the final product.

e Procedure: The acetylated indazole (1.0 eq) is suspended in a mixture of methanol and
water. An aqueous solution of potassium carbonate (2.0 eq) is added, and the mixture is
stirred at room temperature overnight. The product precipitates from the solution and is
collected by filtration, washed with water, and dried to afford pure 4-bromo-7-
(trifluoromethyl)-1H-indazole.

Spectroscopic Profile and Characterization

Confirmation of the structure and purity of 4-bromo-7-(trifluoromethyl)-1H-indazole would be
achieved through a combination of standard spectroscopic techniques. Based on data from
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analogous compounds, the following spectral characteristics are expected.[5][6]

'H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the
aromatic region. A doublet for the proton at C5, a doublet for the proton at C6, and a singlet
for the proton at C3. The broad singlet corresponding to the N-H proton would also be
present, typically downfield, and its chemical shift can be concentration-dependent.

e 13C NMR: The carbon spectrum would show eight distinct signals corresponding to the eight
carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear
as a quartet due to C-F coupling. The chemical shifts will be influenced by the electron-
withdrawing effects of the bromine and trifluoromethyl substituents.

e 19F NMR: This spectrum would be the simplest, showing a single sharp singlet for the three
equivalent fluorine atoms of the -CF3 group. Its chemical shift would be characteristic of an
aromatic trifluoromethyl group.

e Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would show
a molecular ion peak (M*) and/or a protonated molecular ion peak ([M+H]*). A characteristic
isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks) would be a key
diagnostic feature.

Applications in Research and Drug Development

4-bromo-7-(trifluoromethyl)-1H-indazole is not an end-product therapeutic itself but rather a
highly valuable intermediate for the synthesis of more complex, biologically active molecules.
Its utility stems from the strategic placement of its functional groups, which serve as versatile
handles for molecular elaboration.
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Caption: Relationship between structural features and synthetic applications.

e C4-Bromine Handle: The bromine atom at the 4-position is the most synthetically useful
feature. It is ideally positioned for a wide range of palladium-catalyzed cross-coupling
reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the
straightforward introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid
generation of compound libraries for screening.

e N1-H Site: The acidic proton on the pyrazole nitrogen can be easily removed by a base,
allowing for N-alkylation or N-arylation. Modifying this position is a common strategy in
medicinal chemistry to fine-tune pharmacokinetic properties, such as solubility and cell
permeability, or to introduce additional binding interactions.

e C7-Trifluoromethyl Group: The -CF3 group is a well-known bioisostere for a methyl group but
with profoundly different electronic properties. It is strongly electron-withdrawing and highly
lipophilic. Its inclusion often enhances metabolic stability by blocking potential sites of
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oxidative metabolism and can improve binding affinity through favorable interactions with the
target protein.

Safety, Handling, and Storage Protocols

No specific Safety Data Sheet (SDS) for 4-bromo-7-(trifluoromethyl)-1H-indazole is currently
available. Therefore, a conservative approach to safety must be adopted, based on data from
structurally similar halogenated and trifluoromethylated indazoles.[7][8][9]

e Hazard Identification: Based on analogous compounds, this substance should be treated as
harmful if swallowed (Acute Toxicity, Oral), causing skin irritation, causing serious eye
irritation, and potentially causing respiratory irritation.[7][8]

e Handling:

o

Use only in a well-ventilated area, preferably within a chemical fume hood.

(¢]

Wear appropriate personal protective equipment (PPE), including chemical-resistant
gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

o

Avoid breathing dust, fumes, or vapors. Minimize dust generation during handling.

[¢]

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
o Storage:

o Store in a tightly sealed container in a cool, dry, and well-ventilated place.

o Supplier recommendations indicate storage at 2-8°C is appropriate.[2]

o Keep away from incompatible materials such as strong oxidizing agents.
» First Aid Measures:

o Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.

o Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated
clothing. Seek medical attention if irritation persists.
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o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting
upper and lower eyelids. Seek immediate medical attention.

o Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical
attention.

Conclusion

4-bromo-7-(trifluoromethyl)-1H-indazole is a well-defined chemical entity whose value lies
not in its own biological activity but in its potential as a sophisticated building block for
pharmaceutical research. The strategic placement of a reactive bromine handle and a
modulating trifluoromethyl group on the privileged indazole scaffold makes it an attractive
starting material for the synthesis of novel therapeutic candidates. While some physicochemical
and safety data are inferred from analogs, the established chemistry of the indazole ring
system provides a clear and reliable roadmap for its use in the hands of researchers and drug
development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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